molecular formula C15H12N4O2 B4504408 1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No.: B4504408
M. Wt: 280.28 g/mol
InChI Key: KFXVADLDRFBORB-UHFFFAOYSA-N
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Description

1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.09602564 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry and Synthesis : A study by El’chaninov et al. (1982) explored the chemistry of benzimidazole derivatives, including the oxidation of certain groups to form compounds like 1-methyl-2-(2′-furyl)-benzimidazole, which is structurally related to your compound of interest (El’chaninov, Simonov, & Simkin, 1982).

  • Physicochemical Properties and Antimicrobial Activity : Ansari and Lal (2009) synthesized various benzimidazole derivatives and evaluated their physicochemical and antimicrobial properties. They found that these compounds exhibited good activity against Gram-positive bacteria (Ansari & Lal, 2009).

  • Synthesis and Antimicrobial Activity of Glycosides : A study by El‐Sayed et al. (2011) focused on the synthesis of 1,3,4-oxadiazole derivatives with C-furyl glycoside moieties, demonstrating moderate to high antimicrobial activity (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011).

  • Characterization of Oxadiazole Derivatives : Li Yingju (2014) worked on synthesizing and characterizing novel 1,3,4-oxadiazole derivatives containing the benzimidazole moiety, providing important data for understanding these compounds (Li Yingju, 2014).

  • Anticancer Screening : Varshney et al. (2015) synthesized a series of 1,3,4-oxadiazole derivatives with a benzimidazole moiety and conducted in vitro anticancer screening. Their findings indicated potential cytotoxic effects against various human cancer cell lines (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).

  • Antibacterial and Antifungal Activities : Güven et al. (2007) synthesized benzimidazole derivatives with furyl and benzimidazole substituents, which showed potent anti-bacterial activity against specific strains (Güven, Erdogan, Göker, & Yıldız, 2007).

  • Copper(II) Complexes with Benzimidazole Derivatives : Sun et al. (2002) studied the construction of novel helical supramolecular architectures involving cobalt(II) and copper(II) complexes with benzimidazole derivatives, emphasizing the importance of π-π interactions (Sun, Shao, Chen, Hu, Sheldon, Wang, Leng, & Jin, 2002).

Properties

IUPAC Name

3-[2-(benzimidazol-1-yl)ethyl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-2-5-12-11(4-1)16-10-19(12)8-7-14-17-15(21-18-14)13-6-3-9-20-13/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVADLDRFBORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole
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1-{2-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

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